Chromium tristearate, pure
Description
Overview of Chromium(III) Carboxylates in Chemical Research
Chromium(III) carboxylates represent a significant class of coordination compounds that have garnered considerable interest in chemical research. These compounds exhibit a remarkable structural diversity, ranging from simple mononuclear complexes to intricate polynuclear clusters, including dimers and high-nuclearity arrangements. researchgate.netresearchgate.netacs.org The metallic centers in these structures are typically bridged by carboxylate ligands, and often incorporate oxide or hydroxyl moieties, which are frequently introduced, either intentionally or inadvertently, from the presence of water during synthesis. researchgate.netrsc.orgchula.ac.th This structural versatility gives rise to a wide array of magnetic and electronic properties. Commercially, chromium(III) carboxylates find use in various fields, including catalysis and materials science. researchgate.netamericanelements.com
Significance of Chromium Tristearate as a Model Compound within Metal-Organic Systems
Chromium tristearate, the chromium(III) salt of the long-chain saturated fatty acid, stearic acid, serves as an important model compound within the broader family of metal-organic systems. cymitquimica.comontosight.ai Its structure, featuring a central chromium ion coordinated to long aliphatic carboxylate chains, makes it soluble in various organic solvents and compatible with non-aqueous systems. cymitquimica.com This property is particularly crucial in areas like catalysis, where it is used as a precursor for olefin polymerization. ontosight.aid-nb.inforesearchgate.net The study of chromium tristearate provides insights into the coordination chemistry of chromium with long-chain fatty acids and the influence of these ligands on the compound's physical and chemical behavior. The challenge of synthesizing the pure, anhydrous form, free from the basic chromium carboxylates that readily form in the presence of water, highlights a key area of academic inquiry in this field. researchgate.net
Scope and Academic Research Focus of the Outline
This article is strictly focused on the fundamental chemical and physical aspects of pure chromium tristearate from an academic research standpoint. The scope encompasses a detailed review of its properties, molecular structure, synthesis methodologies, and its applications in research, particularly in materials science and catalysis. The content is structured to provide a thorough scientific overview, excluding any information related to dosage, administration, or safety profiles. The focus remains solely on the chemical nature and research applications of the compound.
Structure
2D Structure
Properties
CAS No. |
3843-17-2 |
|---|---|
Molecular Formula |
C54H105CrO6 |
Molecular Weight |
902.4 g/mol |
IUPAC Name |
chromium(3+);octadecanoate |
InChI |
InChI=1S/3C18H36O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
InChI Key |
IVKVYYVDZLZGGY-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cr+3] |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of Chromium Tristearate
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of chromium tristearate. These methods provide detailed information about the coordination environment of the chromium ion and the interactions with the stearate (B1226849) ligands.
Analysis of Carboxylate Coordination Modes (e.g., Asymmetric and Symmetric COO- Stretching Frequencies, C=O Vibrations)
The coordination of the carboxylate groups of the stearate ligands to the chromium ion is a key feature of the molecule's structure. This interaction can be effectively studied by analyzing the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate (COO-) group in the infrared and Raman spectra. The separation between these two frequencies (Δν = νas - νs) is particularly informative for determining the coordination mode (e.g., monodentate, bidentate chelating, or bidentate bridging). researchgate.net
While specific spectral data for chromium tristearate is not abundant in the readily available literature, general principles of metal carboxylate vibrational spectroscopy can be applied. For comparison, in sodium carboxymethyl cellulose, the interaction with trivalent ferric ions (Fe³⁺) suggests bidentate complexation. researchgate.net In many metal carboxylates, the positions of the C=O and O-C-O stretching vibrations are sensitive to the nature of the metal ion and the coordination geometry. spectroscopyonline.com For instance, in aromatic carbonates, a strong C=O stretching peak is observed between 1820 and 1775 cm⁻¹, while the O-C-O stretch appears in the 1230 to 1205 cm⁻¹ range. spectroscopyonline.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Chromium Tristearate Analysis |
|---|---|---|
| Asymmetric COO⁻ Stretch (νas) | ~1580 - 1650 | Indicates the nature of the carboxylate group's interaction with the chromium ion. The precise position is influenced by the coordination mode and the electronegativity of the metal. |
| Symmetric COO⁻ Stretch (νs) | ~1400 - 1450 | Used in conjunction with the asymmetric stretch to determine the coordination mode. |
| C=O Stretch | ~1700 - 1740 | The presence or absence of this band can help distinguish between coordinated and uncoordinated carboxylate groups. |
Elucidation of Ligand-Metal Coordination Fingerprints and Functional Group Interactions
Furthermore, other characteristic vibrations of the stearate ligand, such as C-H stretching and bending modes, will be present in the spectrum. While these are generally less sensitive to the coordination environment than the carboxylate vibrations, subtle shifts can sometimes provide additional structural information. The study of chromium(III) complexes with other organic ligands has shown that shifts in the vibrational bands of functional groups upon coordination can be indicative of the binding mode. chemmethod.com
X-ray Diffraction and Crystallography
X-ray diffraction (XRD) is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing insights into the molecular and crystal structure of chromium tristearate.
Determination of Molecular and Crystal Structures (e.g., Dimeric or Polymeric Architectures in Related Metal Carboxylates)
For example, many transition metal carboxylates adopt dimeric "paddle-wheel" structures. In such a structure, two metal atoms would be bridged by four stearate ligands, with the possibility of additional axial ligands. Alternatively, a polymeric structure could be formed where stearate ligands bridge multiple chromium centers, leading to an extended network. The bulky nature of the stearate ligands might also influence the packing and lead to a layered structure.
Phase Identification and Crystallinity Analysis
Powder X-ray diffraction (PXRD) is a powerful tool for phase identification and assessing the crystallinity of a sample. libretexts.orguitm.edu.my The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), provides a unique fingerprint for a specific crystalline phase. libretexts.org By comparing the experimental PXRD pattern of chromium tristearate with databases of known materials, its phase can be identified.
The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. uitm.edu.my Broad peaks suggest a poorly crystalline or amorphous material, while sharp, well-defined peaks indicate a highly crystalline structure. This type of analysis is crucial for quality control and for understanding the physical properties of the material, as crystallinity can significantly impact factors like solubility and reactivity. Studies on related chromium compounds, such as chromium(II) phthalocyaninate, have demonstrated the utility of XRD in identifying different polymorphs (α and β forms) and monitoring their stability and transformation. isuct.ru
| XRD Parameter | Information Provided | Relevance to Chromium Tristearate |
|---|---|---|
| Peak Positions (2θ) | Corresponds to the d-spacings (interplanar distances) in the crystal lattice according to Bragg's Law. | Provides a unique fingerprint for phase identification and determination of the unit cell parameters. |
| Peak Intensities | Related to the arrangement of atoms within the crystal structure. | Used in crystal structure determination and quantitative phase analysis. |
| Peak Broadening | Inversely related to the crystallite size and can also be influenced by lattice strain. | Provides information on the degree of crystallinity and the presence of nano-sized domains. |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For chromium tristearate, XPS can provide valuable information about the oxidation state of the chromium ion and the chemical environment of the other elements present (carbon and oxygen). The binding energies of the core-level electrons are sensitive to the chemical state of the atom. For chromium, the Cr 2p region is typically analyzed. The presence of multiplet splitting in the Cr 2p spectrum of Cr(III) compounds can be a useful diagnostic tool. thermofisher.comuwo.ca
However, in some cases, the Cr 2p peaks can overlap with Auger peaks from other elements, such as the Zn LMM Auger peaks in steel samples. thermofisher.com In such situations, the weaker Cr 3p peak can be used for analysis. thermofisher.com The binding energies for the Cr 3p peak are approximately 42.4 eV for metallic chromium and 43.0 eV for Cr₂O₃. thermofisher.com Analysis of the C 1s and O 1s regions would provide information on the stearate ligands and the carboxylate groups, respectively.
| Element | Core Level | Expected Binding Energy Range (eV) | Information Gleaned for Chromium Tristearate |
|---|---|---|---|
| Chromium (Cr) | 2p₃/₂ | ~576 - 578 | Confirms the +3 oxidation state of chromium. Peak shape and satellite features can provide further details on the coordination environment. |
| Carbon (C) | 1s | ~284 - 289 | Multiple peaks are expected, corresponding to the hydrocarbon chains (C-C, C-H) and the carboxylate group (O-C=O). |
| Oxygen (O) | 1s | ~531 - 533 | Provides information on the oxygen atoms in the carboxylate groups and can help distinguish between different coordination modes. |
Other Advanced Spectroscopic and Analytical Techniques
UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the chromium ion when chromium tristearate is dissolved in a suitable organic solvent. As a Cr(III) compound, its d³ electron configuration gives rise to characteristic absorption bands in the visible region of the spectrum. These bands are due to spin-allowed d-d electronic transitions.
Typically, octahedral Cr(III) complexes exhibit two main absorption bands. researchgate.net For aqueous Cr(III) solutions, these bands are often observed around 410-430 nm and 570-630 nm. researchgate.netresearchgate.net For example, a study on basic chromium(III) sulfate (B86663) in solution identified absorption bands at 422.4 nm and 582.9 nm, which were attributed to a dimeric chromium species. researchgate.net The exact position and intensity of these bands for chromium tristearate would depend on the solvent used and the specific coordination environment of the chromium ion, as the stearate ligands create a different ligand field than water molecules. researchgate.net The technique can be used to confirm the +3 oxidation state in solution and study its stability, as changes in the coordination sphere or oxidation state would lead to significant shifts in the absorption spectrum. amecj.com
| Cr(III) Species | Solvent/Medium | Band 1 (nm) | Band 2 (nm) | Reference |
|---|---|---|---|---|
| [Cr(H₂O)₆]³⁺ | Aqueous | ~430 | ~630 | researchgate.net |
| [Cr₂(OH)₂]⁴⁺ (dimer) | Aqueous | 422.4 | 582.9 | researchgate.net |
Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and decomposition profile of chromium tristearate. etamu.edu The TGA instrument measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org For chromium tristearate, the analysis would reveal its melting point and subsequent decomposition steps.
The expected thermogram for chromium tristearate would show several distinct mass loss stages. researchgate.net
Initial Stage: A minor mass loss at lower temperatures (typically below 150°C) corresponding to the evaporation of any adsorbed water or residual solvent.
Melting: Chromium tristearate has a reported melting point in the range of 95-100 °C. americanelements.com This is a phase transition and would be observed as an endothermic peak in a simultaneous Differential Scanning Calorimetry (DSC) analysis, but not as a mass loss in TGA.
Decomposition: At higher temperatures, the coordinated stearate ligands will begin to decompose. This is typically the most significant region of mass loss. The decomposition of long-chain carboxylates occurs over a broad temperature range, often involving multiple steps as the hydrocarbon chains break down.
Final Residue: The final product of the decomposition in an oxidizing atmosphere (air) would be a stable chromium oxide, most likely chromium(III) oxide (Cr₂O₃). rroij.com In an inert atmosphere (like nitrogen), the residue might be a mixture of chromium oxide and carbonaceous material. rroij.commdpi.com The percentage of the final residue can be compared to the theoretical percentage of Cr₂O₃ in the original molecule to assess the purity of the starting material. The thermal stability of chromium compounds can vary significantly based on their structure and the surrounding atmosphere. bohrium.comufv.br
Atomic Absorption Spectrometry (AAS) is a highly sensitive and specific technique for determining the total chromium content in a sample of chromium tristearate. tandfonline.com It is a standard method for the quantitative analysis of metals in various matrices, including organometallic compounds. tandfonline.comnih.gov
For the analysis of chromium tristearate, the sample must first be digested to break down the organic stearate matrix and convert the chromium into a simple inorganic salt in an aqueous solution. This is typically achieved using strong acids and heat. aqmd.govndsu.edu Once the sample is in a suitable liquid form, it is introduced into the AAS instrument. In flame AAS (FAAS) or the more sensitive graphite (B72142) furnace AAS (GFAAS), the sample is atomized at high temperatures. tandfonline.comnemi.gov A light source specific to chromium (a hollow-cathode lamp) emits light at a wavelength that is absorbed by the chromium atoms in the atomized sample. oiv.int According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of chromium atoms. By comparing the absorbance of the sample to that of a series of calibration standards, a precise quantification of the chromium content can be achieved. publications.gc.canih.gov This allows for the verification of the compound's purity and stoichiometric formula.
Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that offers rapid, often in-situ, elemental analysis of solids, liquids, and gases. springernature.comcambridge.org A high-energy pulsed laser is focused onto the surface of the chromium tristearate sample, causing a tiny amount of the material to be ablated and forming a high-temperature plasma. researchgate.net As the plasma cools, the excited atoms and ions within it relax to lower energy states, emitting light at their characteristic wavelengths.
Coordination Chemistry of Chromium Iii Stearate Complexes
Ligand Field Theory and Electronic Structure Considerations for Chromium(III) Centers
Chromium(III) complexes are characterized by the d³ electronic configuration of the central metal ion. fiveable.me According to ligand field theory, when ligands approach the Cr(III) ion, the degeneracy of the five d-orbitals is lifted. In a typical octahedral field, created by six coordinating ligands, the d-orbitals split into two sets of different energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). researchgate.net
The three d-electrons of Cr(III) occupy the three lower-energy t₂g orbitals, each in a separate orbital with parallel spins (t₂g³ eg⁰), resulting in a quartet ground state (⁴A₂g). This configuration is exceptionally stable due to the half-filled t₂g subshell, which contributes to the kinetic inertness often observed in Cr(III) complexes. fiveable.me
The electronic transitions between these d-orbitals are responsible for the characteristic colors of chromium(III) compounds. Typically, two spin-allowed transitions are observed in the visible spectrum, corresponding to the excitation of an electron from the t₂g level to the eg level. The energy difference between the t₂g and eg sets is known as the crystal field splitting parameter (Δo). researchgate.net The magnitude of Δo is influenced by the nature of the coordinating ligands, which affects the observed color and electronic properties of the complex. fiveable.me
Table 1: Electronic Properties of an Idealized Octahedral Cr(III) Center
| Property | Description |
|---|---|
| Metal Ion | Chromium(III), Cr³⁺ |
| d-Electron Configuration | d³ |
| Ground State Term (Octahedral) | ⁴A₂g |
| t₂g Orbital Occupancy | (t₂g)³ |
| eg Orbital Occupancy | (eg)⁰ |
| Spin State | High-spin |
Coordination Environment and Geometry around the Chromium(III) Ion
The chromium(III) ion typically exhibits a coordination number of six, resulting in an octahedral or distorted octahedral geometry. fiveable.megoogle.com In chromium tristearate, the stearate (B1226849) anions (CH₃(CH₂)₁₆COO⁻) act as ligands. The carboxylate group of the stearate can coordinate to the chromium ion in several ways. It can act as a simple monodentate ligand, where only one oxygen atom bonds to the chromium. More commonly, it functions as a bidentate ligand, either chelating to a single metal center or, more frequently, bridging between two chromium ions. researchgate.netshepchem.com
This bridging capability is a key factor in the structural diversity of chromium carboxylates. The coordination sphere of the chromium ion is often completed by other ligands, such as water or solvent molecules, especially when prepared in non-anhydrous conditions. shepchem.com In a purely theoretical, anhydrous, monomeric chromium(III) tristearate, three bidentate chelating stearate ligands could saturate the coordination sphere, leading to a distorted octahedral geometry. However, the synthesis of such simple homoleptic monomeric structures requires rigorous anhydrous conditions to prevent the formation of more complex architectures. shepchem.comchemistryviews.org
Influence of Steric and Electronic Factors of Stearate Ligands on Complex Formation
The formation and structure of chromium stearate complexes are governed by both the steric and electronic properties of the stearate ligand.
Electronic Factors: The carboxylate group (–COO⁻) of the stearate ligand provides the primary electronic interaction with the positively charged Cr(III) ion. The two oxygen atoms are effective donors, forming strong coordinate bonds. The specific bonding mode (monodentate, bidentate chelating, or bidentate bridging) influences the electronic distribution and stability of the resulting complex. nih.gov
Steric Factors: The most significant feature of the stearate ligand is its long, bulky C₁₇H₃₅ alkyl chain. This chain imposes considerable steric hindrance around the chromium center. This steric bulk can influence the coordination geometry and the ability of multiple stearate ligands to approach a single metal ion. google.comchemrxiv.org The long, nonpolar chains also dictate the solubility of the complex, making it insoluble in water but soluble in nonpolar organic solvents. cymitquimica.com The steric crowding between the alkyl chains can prevent the formation of simple monomeric structures and instead favor the creation of multinuclear complexes where the metal centers are bridged by the less sterically demanding carboxylate heads. researchgate.netrsc.org
Formation of Mononuclear and Multinuclear Chromium(III) Carboxylate Architectures
Chromium(III) carboxylates are well-known for their tendency to form a wide variety of multinuclear structures rather than simple mononuclear complexes. researchgate.netshepchem.com
Mononuclear Complexes: A true mononuclear chromium(III) tristearate, [Cr(O₂CC₁₇H₃₅)₃], would feature a single chromium ion coordinated by three stearate ligands. The synthesis of such species is challenging because chromium(III) precursors often contain coordinated water, which favors the formation of bridged structures. shepchem.com The first structurally characterized homoleptic monomeric chromium(III) carboxylate, chromium(III) 2-ethylhexanoate, was only achieved through a carefully controlled anhydrous salt metathesis reaction. shepchem.comchemistryviews.org This highlights that under specific, water-free conditions, mononuclear chromium stearate could potentially be formed.
Multinuclear Complexes: More commonly, chromium carboxylates form multinuclear clusters. A classic example is the trinuclear "basic chromium carboxylate" structure, [Cr₃O(O₂CR)₆L₃]⁺, where 'R' is an alkyl group and 'L' is a neutral terminal ligand like water. researchgate.netacs.org In this arrangement, three chromium ions form a triangle around a central oxo (O²⁻) ligand, and the carboxylate groups bridge the edges of the triangle. Larger and more complex structures, such as octanuclear rings, have also been reported for other chromium carboxylates. researchgate.netacs.org The formation of these multinuclear architectures is driven by the propensity of the carboxylate and hydroxo/oxo ligands to bridge multiple metal centers.
Table 2: Comparison of Potential Chromium(III) Stearate Architectures
| Architecture | Formula Example | Description | Conditions Favoring Formation |
|---|---|---|---|
| Mononuclear | [Cr(O₂CC₁₇H₃₅)₃] | A single Cr³⁺ ion coordinated by three stearate ligands. | Rigorous anhydrous conditions. shepchem.comchemistryviews.org |
Interactions with Ancillary or Bridging Ligands and Solvent Effects
The final structure of a chromium stearate complex is highly dependent on the presence of other ligands and the solvent used during its synthesis. acs.org
Ancillary and Bridging Ligands: Besides the stearate itself, other ligands often participate in the coordination sphere of the chromium ion. Water is the most common ancillary ligand, often completing the coordination of the metal centers in multinuclear clusters. shepchem.com In many cases, water deprotonates to form hydroxo (OH⁻) or oxo (O²⁻) ligands, which are excellent bridging groups and are fundamental to the formation of many multinuclear chromium carboxylates. researchgate.netacs.org The presence of these oxo/hydroxo bridges is a defining feature of the well-known trinuclear chromium carboxylate clusters. acs.org Other potential ancillary ligands can be introduced depending on the synthesis conditions. researchgate.netkoreascience.kr
Solvent Effects: The choice of solvent plays a crucial role in the synthesis and stability of chromium stearate complexes. researchgate.net Due to the long alkyl chains of the stearate ligands, chromium tristearate is soluble in nonpolar organic solvents. cymitquimica.com The coordinating ability of the solvent itself can be a factor; coordinating solvents like tetrahydrofuran (B95107) (THF) can temporarily occupy coordination sites before being displaced by the stearate ligand. chemistryviews.org The polarity of the solvent can affect reaction rates and the aggregation of the complexes. researchgate.netresearchgate.net Furthermore, carrying out the synthesis in a non-coordinating, non-polar solvent under anhydrous conditions is critical to avoid the incorporation of water or solvent molecules and to favor the formation of homoleptic complexes. shepchem.comchemistryviews.org
Theoretical and Computational Chemistry Studies on Chromium Tristearate Systems
Density Functional Theory (DFT) Applications for Molecular Structure, Bonding, and Electronic Properties
Researchers utilize DFT to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. These calculations can confirm the octahedral coordination environment typical for Cr(III) complexes. unige.ch Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the electron-donating ability of the complex, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net
Studies on analogous Cr(III) and other transition metal complexes demonstrate that DFT can reliably predict these electronic parameters. researchgate.netniscpr.res.in For instance, investigations into Cr(III) complexation with other carboxylates have used DFT to calculate formation energies, dipole moments, and polarizability, providing a comprehensive electronic profile. researchgate.net While specific DFT studies purely on chromium tristearate are not abundant in public literature, the methodology is well-established. A theoretical study would involve calculating key electronic descriptors, as shown in the representative table below.
Table 1: Representative DFT-Calculated Electronic Properties for a Chromium Complex
| Parameter | Computed Value (a.u.) | Description |
|---|---|---|
| EHOMO | -0.235 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.089 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 0.146 | Indicates chemical reactivity and stability |
Data is representative of DFT calculations on chromium complexes, adapted from findings on similar structures. niscpr.res.in
DFT calculations also support the analysis of substituent effects on the electronic properties of chromium complexes, revealing how modifications to the ligand structure can alter the redox properties and reactivity of the central metal ion. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.commdpi.com For a large and flexible molecule like chromium tristearate, with its three long alkyl chains, MD simulations are invaluable for performing conformational analysis and understanding intermolecular interactions. drugdesign.org
The process begins with an initial structure, which is then allowed to evolve over time according to the laws of classical mechanics. By simulating the motions of the molecule as it vibrates and undergoes internal rotations, MD can explore the potential energy surface to identify stable conformers and the global energy minimum. drugdesign.orgnih.gov This is particularly important for the stearate (B1226849) chains, which can adopt numerous conformations ranging from fully extended to folded or bent shapes.
Key aspects explored by MD simulations include:
Conformational Ensembles: Instead of a single static structure, MD generates a collection of different conformations (an ensemble) that the molecule can adopt at a given temperature. This provides a more realistic picture of the molecule's structure in a liquid or amorphous solid state. whiterose.ac.uk
Intermolecular Forces: In a condensed phase, MD simulations can model the non-covalent interactions between multiple chromium tristearate molecules. These van der Waals interactions between the long alkyl chains are critical in determining the bulk properties of the material, such as its melting point and viscosity. acs.org
Dynamical Properties: MD can simulate the dynamic processes, such as the folding of the stearate chains or the collective motion of molecules in a liquid melt, providing insights into the material's rheological properties. mdpi.com
While MD simulations of chromium tristearate itself are not widely published, the methodology has been extensively applied to similar systems like metallic stearates and other long-chain molecules, as well as complex biomolecules where conformational changes are critical to function. nih.govresearchgate.net
Theoretical Modeling of Adsorption and Reaction Mechanisms on Chromium-containing Surfaces
The interaction of chromium tristearate with various surfaces is critical for its applications as a lubricant, release agent, and water repellent. Theoretical modeling provides a molecular-level understanding of the adsorption processes and subsequent reaction mechanisms.
Studies on the adsorption of chromium(III) ions and stearic acid onto surfaces serve as a strong basis for understanding the behavior of chromium tristearate. osti.govcmu.edu Research has shown that chromium(III) ions can be adsorbed onto monomolecular layers of stearic acid, with the kinetics of the process being of the first order. osti.gov At a pH of 6.7, the chromium ion is believed to be bonded as Cr(OH)₂⁺ to the ionized stearic acid layer. osti.gov
Theoretical models are used to analyze experimental adsorption data and to elucidate the underlying mechanisms. Common models include:
Adsorption Isotherm Models: These describe the equilibrium of adsorption. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is empirical and describes multilayer adsorption on a heterogeneous surface. jeeng.netresearchgate.netsemanticscholar.org
Kinetic Models: These models describe the rate of adsorbent uptake. The pseudo-first-order model is often applicable to the initial stages of adsorption, whereas the pseudo-second-order model suggests that the rate-limiting step is chemisorption involving valence forces. jeeng.netmdpi.com
Table 2: Common Kinetic and Isotherm Models for Adsorption Studies
| Model Type | Model Name | Key Assumption/Description |
|---|---|---|
| Kinetic | Pseudo-First-Order | Adsorption rate is proportional to the number of unoccupied sites. |
| Pseudo-Second-Order | The rate-limiting step is chemisorption. jeeng.netmdpi.com | |
| Isotherm | Langmuir | Assumes monolayer adsorption on a finite number of identical sites. semanticscholar.org |
| Freundlich | Describes reversible and non-ideal adsorption on heterogeneous surfaces. |
By applying these models to chromium-containing systems, researchers can predict how chromium tristearate will behave at interfaces, which is essential for optimizing its performance in various industrial applications.
Computational Approaches for Predicting Crystal Packing and Solid-State Behavior
The arrangement of molecules in a crystal lattice dictates many of the material's macroscopic properties. Computational Crystal Structure Prediction (CSP) methods aim to identify the most stable crystal packing arrangements based on the chemical formula of a compound. mdpi.comrsc.org These approaches are crucial for understanding the solid-state behavior of chromium tristearate.
CSP methods typically involve two main steps:
Generating Possible Crystal Structures: A vast number of candidate crystal structures are generated using algorithms that explore different possible packing arrangements and molecular conformations. Methods like evolutionary algorithms or random sampling are often employed. mdpi.comnih.gov
Ranking Structures by Energy: The generated structures are then ranked based on their calculated lattice energies. This is typically done using a hierarchical approach, starting with computationally inexpensive force fields and progressing to more accurate (and costly) quantum mechanical methods, such as DFT with dispersion corrections (DFT-D), for the most promising candidates. rsc.org
For chromium complexes, it has been demonstrated that CSP can successfully deduce chiral crystal packing from the structure of a racemic mixture. acs.org In addition to predicting the most stable polymorph, these calculations can reveal other low-energy crystal structures that might be accessible under different crystallization conditions. nih.gov
Furthermore, computational methods can be used to calculate solid-state properties from the predicted crystal structure. For instance, calculations of dislocation density and the crystalline index can provide insights into the degree of order and the presence of defects within the crystalline material. nih.gov
Table 3: Overview of Computational Methods in Crystal Structure Prediction
| Method/Technique | Purpose in CSP | Example Application |
|---|---|---|
| Evolutionary Algorithms (e.g., CALYPSO) | Efficiently search for low-energy crystal structures. mdpi.com | Generating a diverse set of initial packing arrangements. |
| Lattice Energy Minimization | Refine and rank potential crystal structures based on stability. mdpi.com | Identifying the thermodynamically most favorable polymorph. |
| DFT with Dispersion (DFT-D) | Accurately calculate the final energies of the most likely structures. rsc.org | Final ranking of polymorphs to match experimental findings. |
| Lattice Dynamics | Calculate vibrational free energies to predict temperature-dependent stability. rsc.org | Constructing polymorph phase diagrams. |
Machine Learning and Chemoinformatics for Structure-Property Relationships in Chromium Complexes
In recent years, machine learning (ML) and chemoinformatics have emerged as powerful tools to accelerate the discovery and design of new materials by establishing quantitative structure-property relationships (QSPR). researchgate.netresearchgate.net For transition metal complexes, including those of chromium, these data-driven approaches can predict complex properties much faster than traditional quantum mechanical calculations. chemrxiv.orgacs.org
The general workflow involves:
Data Generation: A large dataset of chromium complexes with known structures and properties is compiled. These properties can be derived from experiments or high-throughput DFT calculations. chemrxiv.org
Descriptor Calculation: Numerical features, or "descriptors," are calculated for each molecule. These can range from simple constitutional indices (e.g., atom counts) to complex 3D descriptors that encode information about the molecule's shape and electronic environment. niscpr.res.in
Model Training: An ML model, such as an Artificial Neural Network (ANN), Support Vector Regression (SVR), or Kernel Ridge Regression (KRR), is trained on the dataset to learn the mathematical relationship between the descriptors and the target property. rsc.org
Prediction and Discovery: The trained model can then be used to rapidly predict the properties of new, un-synthesized chromium complexes, enabling the screening of vast chemical spaces for candidates with desired characteristics. chemrxiv.org
For chromium complexes, ANNs have been successfully trained to predict properties like spin-state splittings and metal-ligand bond lengths with accuracies approaching that of DFT, but at a fraction of the computational cost. acs.orgrsc.org Chemoinformatics also plays a role in analyzing properties relevant to a molecule's potential applications, as shown in the table below for a representative chromium complex. niscpr.res.in
Table 4: Representative Chemoinformatics Properties for a Chromium(II) Complex
| Chemoinformatics Property | Computed Value | Significance |
|---|---|---|
| Molecular Weight | 510.5 g/mol | Basic molecular property. |
| LogP | 3.45 | Indicator of lipophilicity. |
| Topological Polar Surface Area (TPSA) | 130 Ų | Relates to transport properties. |
| Number of Rotatable Bonds | 10 | Indicator of molecular flexibility. |
Data is representative of chemoinformatics calculations on chromium complexes, adapted from findings on similar structures. niscpr.res.in
These computational strategies allow researchers to build predictive models that can guide experimental efforts, focusing on the most promising candidates and accelerating the development of new chromium-based materials.
Advanced Industrial and Catalytic Applications of Chromium Tristearate
Catalysis in Organic Transformations
Chromium tristearate serves as a versatile precursor in the synthesis of highly active chromium-based catalysts for a variety of significant organic transformations. Its utility stems from its solubility in organic solvents and its ability to decompose into active catalytic species under specific reaction conditions.
Ethylene (B1197577) and Propylene (B89431) Polymerization with Chromium Tristearate Catalysts
Chromium-based catalysts have long been central to the industrial production of polyethylene (B3416737). researchgate.net The Phillips catalyst, a chromium oxide catalyst on a silica (B1680970) support, is a well-known heterogeneous system for producing high-density polyethylene (HDPE), accounting for a significant portion of global production. researchgate.nettechnion.ac.il Homogeneous catalyst systems have also been developed, and chromium tristearate has been explored as a key component in such systems.
Research has demonstrated the effectiveness of catalyst systems composed of chromium tristearate, diethylaluminum chloride (AlEt2Cl), and various metal chlorides for the polymerization of ethylene. acs.orgacs.org In one study, modifying a chromium tristearate/AlEt2Cl system with magnesium chloride (MgCl2) resulted in a marked increase in the rate of ethylene polymerization. The polyethylene produced with the MgCl2-modified catalyst exhibited extremely high molecular weights and narrow polydispersity, in contrast to the broad polydispersity observed without the metal chloride modifier. acs.org
The activity of these catalyst systems is strongly influenced by the choice of metal chloride used as a modifier. A clear correlation has been observed between the catalytic activity for ethylene polymerization and the electronegativity of the metal ion in the chloride modifier. acs.org While the chromium tristearate/AlEt2Cl system alone shows no activity for propylene polymerization, the addition of MgCl2 enables the catalysis of propylene, yielding a polypropylene (B1209903) with a considerable degree of isotacticity. acs.org
Table 1: Effect of MgCl2 on Ethylene Polymerization with Cr(C17H35COO)3/AlEt2Cl Catalyst Data synthesized from research findings. acs.org
| Catalyst System | Polymerization Rate | Polyethylene Characteristics |
|---|---|---|
| Cr(stearate)3/AlEt2Cl | Low | Broad Polydispersity |
Selective Ethylene Oligomerization (e.g., to 1-hexene) using Chromium(III)-based Catalysts
The selective oligomerization of ethylene to produce linear alpha-olefins (LAOs), particularly 1-hexene (B165129) and 1-octene, is a process of immense industrial importance. These LAOs are valuable comonomers in the production of high-quality polyolefins like linear low-density polyethylene (LLDPE). nih.gov Chromium(III)-based catalysts are at the forefront of this technology, enabling highly selective trimerization (to 1-hexene) and tetramerization (to 1-octene) of ethylene. technion.ac.ilmdpi.com
Minor modifications to the ligand structure can have profound effects on the catalytic performance, influencing activity, selectivity between 1-hexene and 1-octene, and the amount of polyethylene byproduct formed. nih.gov The development of these selective catalysts represents a significant advancement over traditional non-selective ethylene oligomerization methods, which produce a broad Schulz-Flory distribution of oligomers. nih.gov
Table 2: Performance of Selected Cr(III)-based Catalysts in Ethylene Oligomerization Data synthesized from research findings. nih.govmdpi.com
| Catalyst System | Activity ( kg/g Cr·h) | Selectivity (1-hexene + 1-octene) | Conditions |
|---|---|---|---|
| PNP/Cr(acac)3/MAO | 3887.7 | 84.5% | 40 °C, 50 bar |
Oxidative Dehydrogenation Reactions (e.g., propane (B168953) and isobutane (B21531) with CO2) utilizing Chromium Oxide Catalysts Derived from Precursors
Chromium oxide (Cr2O3) catalysts, particularly when supported on high-surface-area materials like silica (SiO2) or alumina (B75360) (Al2O3), are effective in the dehydrogenation of light alkanes to produce valuable olefins. core.ac.ukgoogle.com The oxidative dehydrogenation (ODH) of alkanes, such as propane and isobutane, often utilizing a soft oxidant like carbon dioxide (CO2), is an important industrial process. mdpi.com
The performance of these supported chromium oxide catalysts is significantly influenced by the preparation method and the chromium precursor used. mdpi.comlehigh.edu Chromium tristearate, along with other chromium salts like nitrate (B79036), sulfate (B86663), and acetylacetonate (B107027), can be used as a precursor. The precursor is impregnated onto a support, dried, and then calcined at high temperatures (e.g., 650 °C) to transform it into the active chromium oxide species on the support surface. mdpi.com
Studies comparing different chromium precursors for 5 wt.% Cr/SiO2 catalysts in the ODH of propane and isobutane with CO2 have shown that the choice of precursor has a substantial effect on catalytic efficiency. For propane dehydrogenation, the catalyst derived from chromium acetylacetonate exhibited the highest activity, achieving a propylene yield of 32% at 750 °C. In contrast, for isobutane dehydrogenation, the catalyst prepared from chromium sulfate was superior, yielding approximately 30% isobutene at 600 °C. mdpi.com These findings underscore the critical role of the precursor in tailoring the final catalyst's properties for specific reactions.
Elucidating the Role of Chromium Oxidation State and Precursor in Catalytic Activity and Selectivity
The catalytic activity of chromium-based catalysts is intricately linked to the oxidation state of the chromium centers. researchgate.net In supported chromium oxide catalysts used for dehydrogenation, multiple oxidation states, including Cr3+, Cr5+, and Cr6+, can coexist on the catalyst surface, with their relative proportions depending on the precursor, support material, chromium loading, and treatment conditions. core.ac.ukmdpi.comlehigh.edu Under oxidizing conditions, surface chromium species are predominantly in the +6 state. lehigh.edu The catalytic cycle for dehydrogenation is believed to involve a redox cycle between different chromium species, such as Cr6+, Cr5+, Cr3+, and Cr2+. mdpi.com
The precursor salt plays a crucial role in determining the nature and dispersion of these chromium oxide species on the support, which in turn dictates the catalytic behavior. mdpi.com Different precursors can lead to variations in the surface concentration of different chromium valence states. For example, in one study, the surface concentration of Cr(VI) was found to be significantly different for catalysts derived from chromium acetylacetonate versus chromium sulfate. mdpi.com This difference in the distribution of chromium oxidation states is a key factor behind the observed differences in catalytic activity and selectivity for reactions like propane and isobutane dehydrogenation. mdpi.com
In homogeneous catalysis, such as ethylene oligomerization, the active chromium species is also a subject of extensive research, with Cr(I)/Cr(III) and Cr(II)/Cr(IV) cycles being proposed. researchgate.net High-valent chromium(V) intermediates have also been generated and studied, highlighting the versatile redox chemistry of chromium in catalytic processes. acs.orgacs.org
Precursors for Advanced Materials Synthesis
Beyond its role in catalysis, chromium tristearate is a valuable precursor for the synthesis of advanced materials, particularly metal oxide nanoparticles. Its long alkyl chains and decomposition characteristics make it suitable for controlled synthesis methods.
Formation of Metal Oxide Nanoparticles (e.g., Chromium Oxide Nanoparticles) through Thermal Decomposition of Stearates
The thermal decomposition of metal-organic precursors, including metal stearates, is a widely used method for producing metal oxide nanoparticles with controlled size and morphology. researchgate.net This process involves heating the precursor in a controlled atmosphere, causing it to decompose and leaving behind the desired metal oxide material.
Chromium oxide (Cr2O3) nanoparticles are of significant interest due to their applications as pigments, catalysts, and wear-resistant materials. jespublication.com The synthesis of Cr2O3 nanoparticles can be achieved through the thermal decomposition of chromium precursors. researchgate.net While various chromium salts like nitrate or hydroxide (B78521) are commonly used, chromium tristearate represents a suitable organometallic precursor for such syntheses. orientjchem.org The decomposition process would involve heating the chromium tristearate, leading to the breakdown of the organic stearate (B1226849) ligands and the formation of chromium oxide nuclei, which then grow into nanoparticles. The temperature and atmosphere of the calcination process are critical parameters that influence the particle size, crystallinity, and surface area of the resulting nanoparticles. researchgate.net For example, studies on other chromium precursors have shown that heating at 300 °C may yield amorphous chromium oxide, while crystallization begins at higher temperatures, around 400 °C. researchgate.net
Integration into Polymer Composites and Nanocomposites
Chromium tristearate is utilized as a component in the synthesis and formulation of various polymer composites and nanocomposites, where it can function as a catalyst or a property-enhancing additive. Its integration influences the polymerization process and the final characteristics of the composite material.
One of the notable applications of chromium tristearate is in the field of olefin polymerization. Research dating back to the 1980s demonstrates its role as a catalyst component for the polymerization of ethylene and propylene. When combined with diethylaluminum chloride and various metal chlorides, chromium tristearate forms a catalytic system capable of producing polyolefins. researchgate.netresearchgate.netacs.org The specific composition of this catalyst system is crucial in determining the activity and the properties of the resulting polymer.
In the realm of material coatings, which can be considered a form of composite surface, chromium stearate is used to create functionalized surfaces. For instance, it has been employed in the fabrication of colorful superhydrophobic coatings through a one-step spray-coating process. sci-hub.se In this application, suspensions of chromium stearate (CrSA3) particles in ethanol (B145695) are sprayed onto substrates like stainless steel. This method produces a cinerous (ashy-gray), uniform, and water-repellent surface. sci-hub.se Such coatings are valued for their simplicity of synthesis, low cost, and potential for excellent corrosion resistance. sci-hub.se
The table below summarizes the findings on the properties of coatings made with different metal stearates, including chromium stearate.
| Metal Stearate | Color of Coating | Application |
| Chromium stearate (CrSA3) | Cinerous | Superhydrophobic, Corrosion Resistant |
| Copper stearate (CuSA2) | Blue | Superhydrophobic, Corrosion Resistant |
| Ferric stearate (FeSA3) | Aurantium (Orange) | Superhydrophobic, Corrosion Resistant |
| Cobaltous stearate (CoSA2) | Purple | Superhydrophobic, Corrosion Resistant |
| Zinc stearate (ZnSA2) | White | Superhydrophobic, Corrosion Resistant |
| This table is based on data from a study on one-step spray-coating processes for superhydrophobic surfaces. sci-hub.se |
Furthermore, chromium stearate complexes are mentioned in the context of release coatings, often in conjunction with silicones. researchgate.net For example, a "silicon-chromium stearate application" is noted for use in release papers, which are essential in various manufacturing and packaging industries. tappi.org
Potential in Development of New Materials with Enhanced Properties
While chromium as an element is a critical component in many advanced materials, current research has not extensively documented the specific use of "chromium tristearate, pure" in the development of high-entropy alloys (HEAs) or triboelectric nanogenerators (TENGs).
High-Entropy Alloys (HEAs): Chromium is a frequently included element in the formulation of numerous HEAs, prized for its contribution to enhancing properties like corrosion resistance and hardness. However, the available scientific literature does not specify chromium tristearate as a precursor or alloying agent in the synthesis of these materials. The chromium source for HEAs is typically in its elemental form or as part of a master alloy.
Triboelectric Nanogenerators (TENGs): TENGs are an emerging technology for energy harvesting, and their fabrication involves a wide array of polymeric and composite materials. A thorough review of the research in this field reveals no direct application or incorporation of chromium tristearate into the functional layers of TENGs. The focus of material development for TENGs is currently on other compounds that can optimize surface charge density and triboelectric performance.
Therefore, the potential for chromium tristearate in these specific advanced material applications remains a subject for future research and exploration.
Role in Chemical Manufacturing and Other Industrial Processes
In chemical manufacturing, chromium tristearate primarily serves as a catalyst and a reagent in specific organic synthesis reactions. Its utility stems from the reactivity of the chromium center, which can facilitate transformations of organic molecules.
A key role for chromium tristearate is as a catalyst in the oxidative cleavage of alkynes. This chemical reaction breaks the carbon-carbon triple bond of an alkyne to form other functional groups, which is a valuable transformation in organic synthesis. Scientific reviews of oxidation methods identify chromium tristearate as a chromium-based reagent capable of facilitating this process. arkat-usa.orgresearchgate.net
The catalytic activity of chromium tristearate is also evident in polymerization reactions. As mentioned previously, it is a component of Ziegler-Natta type catalyst systems for the polymerization of olefins like ethylene and propylene. researchgate.netresearchgate.netacs.org The performance of the catalyst system can be seen in the following table which details the components.
| Catalyst System Component | Function |
| Chromium tristearate | Primary Catalyst |
| Diethylaluminum chloride | Co-catalyst / Activator |
| Metal chloride | Modifier |
| This table outlines the general components of the catalyst system for olefin polymerization. researchgate.netresearchgate.netacs.org |
Beyond catalysis, chromium stearate compounds find application in various industrial formulations. They are used in creating release coatings for paper products and are compatible with silicone-based systems to achieve desired surface properties. researchgate.nettappi.org Additionally, stearates, in general, are used in a wide range of products including rubbers, paints, and inks, where they can act as surfactants or lubricants. americanelements.comamericanelements.com The use of chromium stearate in sprayable, corrosion-resistant, superhydrophobic coatings also represents a significant industrial application for protecting metallic surfaces. sci-hub.se
Environmental Chemistry and Transformation Pathways of Chromium Tristearate
Speciation and Chemical Mobility of Chromium(III) and Chromium(VI) in Environmental Matrices (e.g., Soil, Water)
Chromium primarily exists in two oxidation states in the environment: trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). tandfonline.com These two species exhibit markedly different chemical behaviors, toxicities, and mobilities in environmental systems like soil and water.
Chromium(III): In its trivalent state, as is the case in chromium tristearate, chromium is considered a micronutrient for humans and is generally less toxic. researchgate.net Its mobility in the environment is typically low. In aqueous systems, Cr(III) has a strong tendency to hydrolyze and form insoluble hydroxides, such as Cr(OH)₃. nih.gov The solubility of these hydroxides is very low, especially under neutral to alkaline conditions, which effectively limits the concentration of dissolved Cr(III) in most natural waters. tandfonline.comnih.gov In soil, Cr(III) is strongly adsorbed to clay minerals and organic matter, further restricting its movement. However, a decrease in soil pH can lead to the mobilization and release of Cr(III). nih.gov
Chromium(VI): In contrast, Cr(VI) is highly toxic and carcinogenic. tandfonline.comresearchgate.net It is significantly more mobile in the environment due to its existence as soluble anionic species, primarily chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻). tandfonline.com These anions are not readily adsorbed by soil particles, which are often negatively charged, allowing Cr(VI) to leach from soils and contaminate groundwater.
The following table summarizes the key differences in the speciation and mobility of Cr(III) and Cr(VI) in the environment.
| Feature | Chromium(III) | Chromium(VI) |
| Common Species | Cr³⁺, Cr(OH)²⁺, Cr(OH)₂⁺, Cr(OH)₃(s), Cr(OH)₄⁻ | CrO₄²⁻, HCrO₄⁻, Cr₂O₇²⁻ |
| Solubility | Low, precipitates as hydroxides | High, exists as soluble anions |
| Mobility in Soil | Low, strongly adsorbed | High, weakly adsorbed |
| Toxicity | Relatively low | High, carcinogenic |
Chemical Transformation Pathways of Chromium Species in the Environment (e.g., Redox Processes, Precipitation, Sorption)
The environmental behavior of chromium is governed by several key transformation pathways that influence its speciation and, consequently, its mobility and toxicity.
Redox Processes: The conversion between Cr(III) and Cr(VI) is a critical process.
Oxidation of Cr(III) to Cr(VI): This is a significant concern as it transforms the less toxic form into the more toxic and mobile form. In natural environments, the primary oxidizing agents for Cr(III) are manganese oxides. nih.govnih.gov This oxidation can be a slow process but is a key pathway for the formation of Cr(VI) in soils and sediments.
Reduction of Cr(VI) to Cr(III): This is a beneficial transformation that reduces the toxicity and mobility of chromium. Common reducing agents in the environment include ferrous iron (Fe(II)) and organic matter. researchgate.netnih.gov This reduction can be abiotically or biotically mediated.
Precipitation: As mentioned, Cr(III) readily precipitates as hydroxides, such as Cr(OH)₃ and mixed (Cr,Fe)(OH)₃ solids, particularly in neutral to alkaline conditions. nih.gov This precipitation significantly limits the concentration of dissolved Cr(III) in the environment. nih.gov
Sorption: Sorption processes, including adsorption and absorption, also play a crucial role in chromium's fate. Cr(III) has a high affinity for sorption onto soil components like clays (B1170129) and organic matter. Conversely, the anionic forms of Cr(VI) are not as strongly sorbed and can be mobile in the subsurface. nih.gov However, under acidic to slightly alkaline conditions, Cr(VI) can be adsorbed by iron oxides. nih.gov
Interaction of Chromium Carboxylates with Environmental Organic Matter (e.g., Humic Acids)
Upon release into the environment, chromium tristearate will dissociate, and the Cr(III) ions will interact with natural organic matter, such as humic and fulvic acids. These interactions can significantly influence the mobility and bioavailability of chromium.
The carboxylate groups in humic substances can form strong complexes with Cr(III). researchgate.net This complexation can have two opposing effects:
Increased Mobility: The formation of soluble Cr(III)-organic complexes can enhance the mobility of Cr(III) in soil and water, preventing its precipitation as hydroxides. researchgate.netnih.gov
Decreased Mobility: Humic substances can also be present as solid-phase organic matter in soil. In this case, the binding of Cr(III) to this immobile organic matter can lead to its sequestration. nih.govnih.gov
The interaction between Cr(VI) and humic substances is also important. Humic acids can act as reducing agents, facilitating the conversion of Cr(VI) to the less mobile Cr(III). nih.gov However, humic substances can also compete with Cr(VI) for adsorption sites on mineral surfaces, potentially increasing its mobility under certain conditions. nih.govtandfonline.com
Advanced Analytical Methods for Environmental Chromium Speciation and Quantification
Accurately determining the concentration and speciation of chromium in environmental samples is essential for assessing its potential risks. Various analytical techniques are employed for this purpose.
Spectrophotometry is a widely used method for quantifying chromium in water samples. The most common method for Cr(VI) determination involves its reaction with 1,5-diphenylcarbazide (B1670730) in an acidic solution to form a highly colored magenta complex. ub.ac.idmt.comresearchgate.net The intensity of the color, which is proportional to the Cr(VI) concentration, is measured using a spectrophotometer at a wavelength of approximately 540 nm. ub.ac.idmt.comresearchgate.net
To determine the total chromium concentration, any Cr(III) present in the sample must first be oxidized to Cr(VI) using an oxidizing agent like potassium permanganate. researchgate.netcore.ac.uk The total Cr(VI) is then measured, and the Cr(III) concentration is calculated by subtracting the initial Cr(VI) concentration from the total chromium concentration. researchgate.net
| Parameter | Value/Condition |
| Reagent | 1,5-diphenylcarbazide |
| Wavelength of Max. Absorbance | ~540 nm |
| pH Condition | Acidic |
| Oxidizing Agent for Total Cr | Potassium permanganate |
X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique that provides detailed information about the chemical state and local atomic environment of elements in various materials, including environmental samples. semineral.estandfonline.com XAS is particularly useful for chromium speciation because it can directly distinguish between Cr(III) and Cr(VI) in solid and liquid samples. semineral.es
The XAS spectrum is typically divided into two regions:
X-ray Absorption Near Edge Structure (XANES): The position and features of the absorption edge in the XANES region are highly sensitive to the oxidation state of the absorbing atom. rigaku.com For chromium, the K-edge energy for Cr(VI) is significantly higher than that for Cr(III), allowing for their clear differentiation. rigaku.com
Extended X-ray Absorption Fine Structure (EXAFS): The oscillations in the EXAFS region, beyond the absorption edge, contain information about the coordination number, distances to neighboring atoms, and the types of neighboring atoms. semineral.es This information can be used to identify the specific chromium-containing compounds present in a sample.
Conclusion and Future Research Directions
Summary of Current Research Landscape on Chromium Tristearate
The current body of research on chromium tristearate, a chromium(III) salt of stearic acid, indicates a compound of significant interest due to its diverse potential applications, ranging from catalysis to materials science. Scientific investigations have primarily focused on its synthesis under anhydrous conditions to ensure the formation of the pure, homoleptic trivalent chromium complex, avoiding the formation of hydrated or basic chromium soaps. The characterization of its physicochemical properties remains an area of active, albeit specialized, research. While the broader class of metal stearates is well-documented in industrial literature, particularly concerning their use as lubricants, stabilizers, and water-repelling agents in plastics, rubber, and coatings, specific in-depth academic studies on pure chromium tristearate are less common. The existing research underscores the importance of the trivalent state of chromium for its role in various chemical processes and as a nutritional supplement, though the latter is outside the scope of this chemical-focused review. The landscape suggests a transition from general exploration of metal carboxylates to a more targeted investigation of the unique properties conferred by the chromium(III) center in combination with long-chain fatty acids.
Identification of Knowledge Gaps and Emerging Research Avenues in Synthesis and Characterization
Despite the foundational knowledge, significant knowledge gaps persist in the synthesis and characterization of pure chromium tristearate. A primary challenge lies in the development of scalable, cost-effective, and reproducible synthesis methods that guarantee the anhydrous nature of the final product. While anhydrous salt metathesis and mechanochemical routes have been explored for other chromium carboxylates, detailed and optimized protocols specifically for chromium tristearate are not widely published. researchgate.net
Emerging research avenues in this area are geared towards:
Novel Synthesis Techniques: Exploring microwave-assisted or sonochemical methods to potentially reduce reaction times and improve yields of the pure compound.
In-depth Structural Elucidation: While techniques like FTIR are used, comprehensive single-crystal X-ray diffraction studies on pure chromium tristearate are notably absent from the literature. Such studies would provide definitive information on its solid-state structure, including bond lengths, coordination geometry, and packing, which are crucial for understanding its material properties.
Advanced Spectroscopic and Thermal Analysis: There is a need for detailed analysis of its spectroscopic signatures (e.g., Raman, UV-Vis) and a more thorough investigation of its thermal decomposition pathways and phase transitions using techniques like TGA-MS or high-resolution DSC.
Potential for Novel Chromium(III) Stearate (B1226849) Derivatives with Tailored Properties
The long-chain nature of the stearate ligand offers a versatile platform for the development of novel chromium(III) stearate derivatives with tailored functionalities. By modifying the stearic acid backbone, it is possible to introduce a range of chemical groups that can impart specific properties to the resulting chromium complex.
Table 1: Potential Modifications of the Stearate Ligand and Their Envisioned Properties
| Modification to Stearate Ligand | Potential Property of the Resulting Chromium(III) Complex | Potential Application Area |
| Introduction of additional coordinating groups (e.g., amines, thiols) | Enhanced catalytic activity, altered solubility | Catalysis, materials science |
| Fluorination of the alkyl chain | Increased thermal stability, modified surface properties | High-performance lubricants, hydrophobic coatings |
| Incorporation of polymerizable moieties (e.g., vinyl groups) | Ability to be incorporated into polymer matrices | Advanced composite materials |
| Attachment of chromophores or fluorophores | Photoactive or luminescent properties | Sensors, optical materials |
Research into these derivatives could open up new applications for chromium(III) stearate-based materials in fields requiring specific chemical or physical characteristics.
Challenges and Opportunities in Translational Research for Industrial Implementation
The transition of chromium tristearate from laboratory-scale synthesis to industrial-scale production and application presents both challenges and opportunities.
Challenges:
Cost-Effective Synthesis: The requirement for anhydrous conditions and potentially specialized reagents can increase production costs, hindering its competitiveness against other established metal stearates.
Process Optimization and Control: Maintaining consistent product quality, particularly purity and the absence of hydrated species, on a large scale can be challenging. This requires robust process control and analytical methods. stabilization-technologies.com
Regulatory Compliance: The use of chromium compounds is subject to stringent environmental and health regulations. While trivalent chromium is significantly less toxic than its hexavalent counterpart, manufacturers must still adhere to regulations concerning its handling, disposal, and potential environmental impact. alapolystabs.com
Opportunities:
High-Performance Applications: The unique properties of chromium(III) could justify its use in high-value applications where other metal stearates fall short, such as in specialized catalysis or high-performance polymers.
Development of Greener Synthesis Routes: Research into more sustainable synthesis methods, such as solid-state reactions or processes utilizing bio-based stearic acid, could improve its environmental footprint and economic viability. iaea.org
Niche Markets: Targeting niche markets with specific performance requirements, such as in certain types of coatings or as a precursor for chromium-based nanomaterials, could provide a viable path for industrial implementation. researchgate.net
Integration of Interdisciplinary Approaches in Chromium Tristearate Research
A holistic understanding and advancement of chromium tristearate chemistry will necessitate the integration of interdisciplinary approaches.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic structure, spectroscopic properties, and reactivity of chromium tristearate and its derivatives. researchgate.net This can guide experimental work and accelerate the discovery of new materials with desired properties.
Materials Science and Engineering: Collaboration with materials scientists is crucial for evaluating the performance of chromium tristearate in various applications, such as in polymer composites, coatings, and as a precursor for the synthesis of chromium oxide nanoparticles. researchgate.net Understanding the structure-property relationships is key to designing materials with enhanced performance.
Chemical Engineering: Expertise in chemical engineering is essential for addressing the challenges of scaling up the synthesis of pure chromium tristearate. This includes reactor design, process optimization, and ensuring cost-effective and safe industrial production.
Environmental Science: An interdisciplinary approach involving environmental scientists is necessary to assess the lifecycle and environmental impact of chromium tristearate-containing products, ensuring their sustainable development and use.
By fostering collaboration across these disciplines, the scientific community can unlock the full potential of chromium tristearate and pave the way for its successful application in a variety of technological fields.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of chromium tristearate in experimental settings?
- Methodological Answer :
- Fourier-Transform Infrared Spectroscopy (FTIR) : Prepare samples by grinding with IR-grade KBr and pressing into pellets. Analyze spectra in the 4000–400 cm⁻¹ range to identify functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) and compare with reference spectra .
- Differential Scanning Calorimetry (DSC) : Use heating/cooling rates of 5–10°C/min under inert gas. Monitor thermal transitions (e.g., melting points, polymorphic shifts). For pure chromium tristearate, expect sharp endothermic peaks corresponding to crystalline melting (e.g., ~62–65°C for aluminum tristearate analogs) .
Q. How can researchers assess the thermal stability of chromium tristearate under varying experimental conditions?
- Methodological Answer :
- Heating-Cooling Curves : Record temperature-time plots using controlled rates (e.g., 2°C/min). Analyze log temperature difference plots to identify polymorphic transitions and crystal stability. For example, pure glyceryl tristearate analogs exhibit distinct transitions at ~64.8°C (glass transition) and ~147°C (drug melting) .
- Isothermal Studies : Incubate samples at elevated temperatures (e.g., 40–80°C) and monitor degradation via HPLC or mass loss over time .
Advanced Research Questions
Q. How should researchers design experiments to optimize chromium tristearate’s encapsulation efficiency in polymer-based drug delivery systems?
- Methodological Answer :
- Supercritical Fluid Technology : Use the PGSS™ (Particles from Gas Saturated Solutions) technique with supercritical CO₂. Optimize parameters:
- Pressure : 100–200 bar to ensure CO₂ saturation.
- Carrier Ratio : Test weight ratios (e.g., 1:1:8 for drug:polymer:carrier) to achieve >90% micronization efficiency .
- Post-Processing : Lyophilize encapsulated products and assess encapsulation efficiency via UV-Vis spectroscopy (e.g., 99% efficiency reported for curcumin-cellulose systems) .
Q. How can contradictions in DSC data be resolved when chromium tristearate interacts with polymeric matrices?
- Methodological Answer :
- Comparative Thermogram Analysis : Compare DSC curves of pure chromium tristearate, physical mixtures, and formulations. For example, shifts in melting peaks (e.g., from 62.72°C to 57–62°C in aluminum tristearate-polymer systems) indicate molecular interactions .
- X-Ray Diffraction (XRD) : Confirm amorphous vs. crystalline states. Absence of drug-specific peaks in formulations suggests solid-solution formation .
Q. What experimental strategies mitigate batch-to-batch variability in chromium tristearate’s particle size during microsphere synthesis?
- Methodological Answer :
- Dispersing Agent Optimization : Test agents like sucrose stearate vs. aluminum tristearate. For example, sucrose stearate reduces particle size variability (Span values <1.5 vs. >2.0 for aluminum analogs) .
- Process Control : Use flow-through cell methods for in vitro release studies. Maintain consistent stirring rates (e.g., 100 rpm) and temperature (±0.5°C) to ensure reproducible microsphere sizes (e.g., 76–448 µm for aluminum tristearate systems) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in chromium tristearate’s drug release profiles across studies?
- Methodological Answer :
- Variable Identification : Isolate factors like dispersing agent concentration (e.g., 0.5–2.0% w/w), polymer type (e.g., acrylic vs. cellulose), and pH (e.g., gastric vs. intestinal conditions). For instance, aluminum tristearate extends drug release to 480 minutes vs. 60 minutes for sucrose stearate .
- Statistical Modeling : Apply ANOVA to identify significant variables (p<0.05). Use dissolution efficiency (DE%) calculations to standardize comparisons .
Reproducibility and Ethical Compliance
Q. What documentation standards ensure reproducibility of chromium tristearate synthesis and analysis?
- Methodological Answer :
- Detailed Experimental Protocols : Report reagent purity (e.g., ≥99%), equipment models (e.g., Perkin Elmer Spectrum RX1 FTIR), and calibration methods (e.g., indium standards for DSC) .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and compliance with ICMJE standards. Include raw data in supplementary materials (e.g., FTIR spectra, DSC thermograms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
